molecular formula C7H16Br2Si B126894 tert-Butyl(dibromomethyl)dimethylsilane CAS No. 148259-35-2

tert-Butyl(dibromomethyl)dimethylsilane

Cat. No. B126894
M. Wt: 288.09 g/mol
InChI Key: XINIZQRUNWPXNM-UHFFFAOYSA-N
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Description

Tert-Butyl(dibromomethyl)dimethylsilane is a chemical compound widely used in scientific research . It serves as a highly reactive reagent in organic synthesis . Its molecular formula is C7H16Br2Si and it has a molecular weight of 288.10 .


Synthesis Analysis

The synthesis of tert-Butyl(dibromomethyl)dimethylsilane involves a multi-step process. It begins with the reaction between tert-butyl lithium and dibromomethane, followed by the reaction of the resultant product with dimethylchlorosilane .


Molecular Structure Analysis

Tert-Butyl(dibromomethyl)dimethylsilane contains a total of 25 bonds, including 9 non-H bonds and 1 rotatable bond .


Chemical Reactions Analysis

This compound is particularly useful in the synthesis of complex organic molecules. Its exceptional reactivity enables the introduction of the dibromomethyl group into a broad range of organic compounds, thus facilitating the synthesis of complex structures .


Physical And Chemical Properties Analysis

Tert-Butyl(dibromomethyl)dimethylsilane has a refractive index of n20/D 1.506 (lit.) . It has a boiling point of 60 °C/1 mmHg (lit.) and a density of 1.423 g/mL at 25 °C (lit.) .

Scientific Research Applications

Catalysis and Chemical Synthesis

  • tert-Butyl(dibromomethyl)dimethylsilane derivatives have been used in palladium-catalyzed cascade cross-coupling/cyclizations, yielding products like indene analogues and tetraenes. This illustrates its utility in complex organic synthesis (Demircan, 2014).
  • Another application is in the synthesis of nucleophilic reagents for introducing protected bivalent sulfur, a crucial step in organic synthesis (Dong, Clive, & Gao, 2015).

Material Science

  • In material science, tert-Butyl derivatives play a role in the development of novel compounds with potential applications in areas like optoelectronics. For instance, their involvement in the synthesis of pyrene-based compounds suggests applications in organic light-emitting devices (OLEDs) (Hu et al., 2013).

Energy Storage and Batteries

  • The compound's derivatives have been explored in the context of lithium-ion batteries, particularly in improving overcharge protection through redox shuttle additives, demonstrating its relevance in enhancing battery safety and efficiency (Zhang et al., 2010).

Photophysical Studies

  • Studies involving tert-butyl radicals have contributed to our understanding of photodissociation dynamics, which is significant in the field of photochemistry and could have implications for solar energy conversion and other light-based technologies (Negru et al., 2011).

Future Directions

Given its versatile applications in scientific research, particularly in the synthesis of intricate organic molecules, tert-Butyl(dibromomethyl)dimethylsilane proves indispensable as a reagent . Its future directions could involve further exploration of its reactivity and potential applications in the synthesis of even more complex structures.

properties

IUPAC Name

tert-butyl-(dibromomethyl)-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16Br2Si/c1-7(2,3)10(4,5)6(8)9/h6H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XINIZQRUNWPXNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)C(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Br2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80402760
Record name tert-Butyl(dibromomethyl)dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80402760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl(dibromomethyl)dimethylsilane

CAS RN

148259-35-2
Record name tert-Butyl(dibromomethyl)dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80402760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl(dibromomethyl)dimethylsilane
Reactant of Route 2
tert-Butyl(dibromomethyl)dimethylsilane

Citations

For This Compound
4
Citations
H Kakiya, H Shinokubo, K Oshima - Bulletin of the Chemical Society of …, 2000 - journal.csj.jp
Treatment of trialkyl(dibromomethyl)silanes with trialkylmanganates, derived from manganese(II) chloride and three molar amounts of Grignard reagents or alkyllithiums, provided (E)-1-…
Number of citations: 24 www.journal.csj.jp
H Shinokubo, K Miura, K Oshima, K Utimoto - Tetrahedron, 1996 - Elsevier
One-pot synthesis of R 1 CH(OSiMe 2 -t-Bu)CX 2 CH(OH)R 2 (X=Cl, Br) successive addition of two different aldehydes (R 1 CHO and R 2 CHO) has been achieved starting from tert-…
Number of citations: 81 www.sciencedirect.com
H Shinokubo - 1998 - repository.kulib.kyoto-u.ac.jp
The tandem carbon-carbon bond formation reaction triggered by anionic rearrangement of silyl group from carbon to oxygen has increasingly attracted the attention of many chemists as …
Number of citations: 0 repository.kulib.kyoto-u.ac.jp
H Shinokubo - Tetrahedron Lett, 1996 - core.ac.uk
The tandem carbon-carbon bond formation reaction triggered by anionic rearrangement of silyl group from carbon to oxygen has increasingly attracted the attention of many chemists as …
Number of citations: 2 core.ac.uk

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